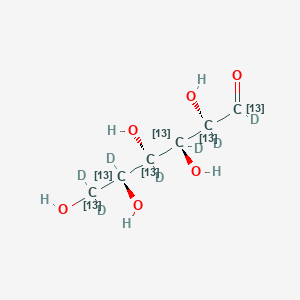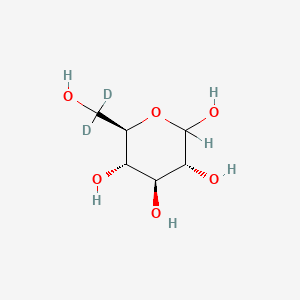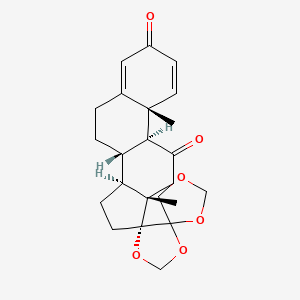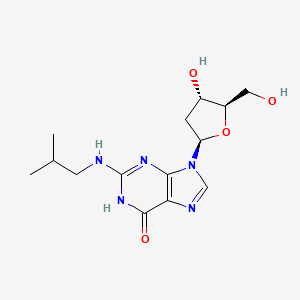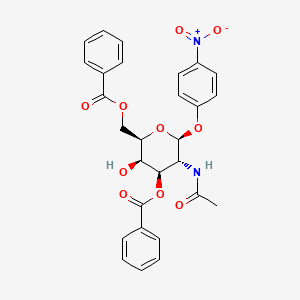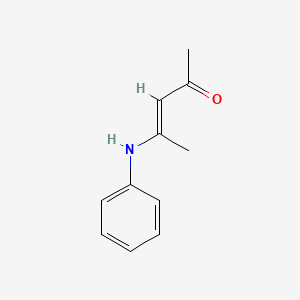
GALANIN MESSAGE ASSOCIATED PEPTIDE (1-41) AMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galanin Message Associated Peptide (1-41) Amide, also known as GMAP, is a peptide hormone . It is part of the pre-progalanin Galanin (ppGAL) molecule which is a precursor to the neuropeptide galanin . It is used in the research of neurological disorders and acts as a modulator for galanin receptors, aiding in studying Alzheimer’s disease, depression, and epilepsy .
Synthesis Analysis
The galanin precursor protein is composed of a leader sequence, a single copy of galanin, and a 59 amino acid galanin message-associated protein . The amino acid sequence is Glu-Leu-Glu-Pro-Glu-Asp-Glu-Ala-Arg-Pro-Gly-Gly-Phe-Asp-Arg-Leu-Gln-Ser-Glu-Asp-Lys-Ala-Ile-Arg-Thr-Ile-Met-Glu-Phe-Leu-Ala-Phe-Leu-His-Leu-Lys-Glu-Ala-Gly-Ala-Leu-NH2 .Molecular Structure Analysis
The molecular structure of GMAP is C206H326N56O64S . The human galanin precursor is 104 amino acid residues in length, consisting of a mature galanin peptide and galanin message-associated peptide (GMAP) at the C-terminus .Physical And Chemical Properties Analysis
GMAP has a molecular weight of 4643.19 and an empirical formula of C206H326N56O64S . It is stored at temperatures below -15°C .Scientific Research Applications
Neuroscience
GMAP is a part of the pre-progalanin molecule, which is a precursor to the neuropeptide galanin. In neuroscience, GMAP has been implicated in various functions such as regulating nociception, synaptic neurotransmission, and neural activities including cognition, mood, epileptic activity, and spinal reflexes . It is also involved in the neuroendocrine axis, affecting food intake, insulin levels, and somatostatin release .
Immunology
Recent studies suggest that GMAP may play a role in the innate immune system . Although its physiological role was previously unknown, it is now being explored for its potential effects on immune responses .
Endocrinology
GMAP’s influence in endocrinology is linked to its parent molecule, galanin. Galanin is known to regulate metabolic processes such as insulin secretion and somatostatin release. GMAP, sharing a similar structure, may have analogous or complementary roles in these processes .
Metabolism Research
In metabolism research, GMAP-related peptides like galanin and spexin are studied for their roles in energy homeostasis, mood, and behavior . These peptides are considered in the context of obesity and mood disorders due to their influence on feeding behavior and metabolic regulation .
Cardiovascular Research
While specific studies on GMAP’s role in cardiovascular research are limited, galanin and its associated peptides are known to affect vascular diameter and permeability . This suggests potential applications of GMAP in studying vascular physiology and related cardiovascular conditions .
Gastroenterology
GMAP, as part of the galanin peptide family, may influence gastrointestinal functions. Galanin peptides are known to regulate intestinal motility and secretion , indicating possible research applications of GMAP in digestive health and diseases .
Dermatology
GMAP could have implications in dermatology, as galanin peptides have been shown to regulate skin vessel physiology . This includes effects on vascular diameter and permeability, which are crucial in inflammatory reactions and skin health .
Pharmacology
GMAP is recognized in pharmacology for its potential as a bioactive peptide . Its parent molecule, galanin, interacts with galanin receptors, influencing various physiological processes. The study of GMAP could lead to the development of new pharmacological agents targeting these pathways .
Safety And Hazards
properties
CAS RN |
132699-74-2 |
|---|---|
Product Name |
GALANIN MESSAGE ASSOCIATED PEPTIDE (1-41) AMIDE |
Molecular Formula |
C206H326N56O64S1 |
Molecular Weight |
4643.19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)
